molecular formula C21H24O5 B5036462 Methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate

Methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate

Cat. No.: B5036462
M. Wt: 356.4 g/mol
InChI Key: FZWBUAPMAZHHTM-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate is a chemical compound that belongs to the class of benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-(2-methoxy-4-prop-2-enylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.

    Medicine: Investigated for its potential use in drug discovery, particularly for its anti-angiogenic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate is not fully understood. it is known to inhibit the VEGF signaling pathway by blocking the activation of VEGFR-2 and downstream signaling molecules such as ERK1/2 and Akt. This inhibition leads to the suppression of tumor angiogenesis and the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate
  • Methyl 3-methoxy-2,2-dimethylpropanoate

Uniqueness

Methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit the VEGF signaling pathway and its potential anti-inflammatory and anti-tumor effects make it a valuable compound for scientific research and drug discovery.

Properties

IUPAC Name

methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-4-6-16-7-12-19(20(15-16)23-2)26-14-5-13-25-18-10-8-17(9-11-18)21(22)24-3/h4,7-12,15H,1,5-6,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBUAPMAZHHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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